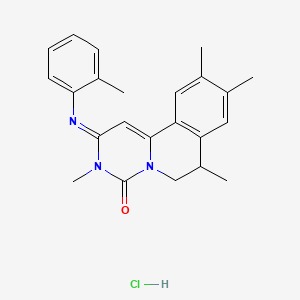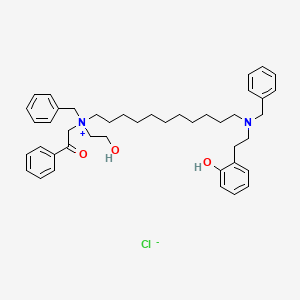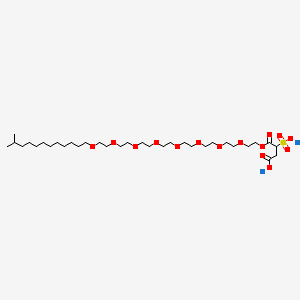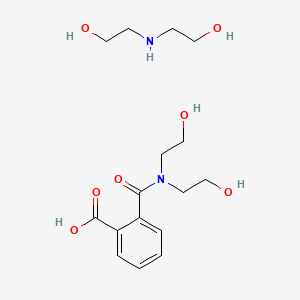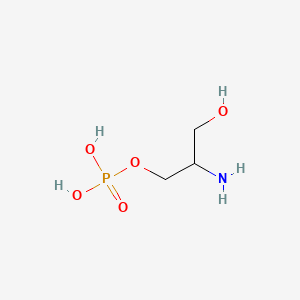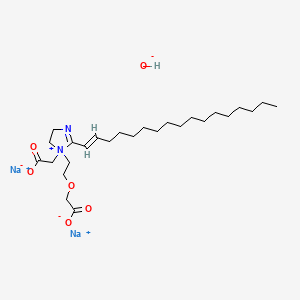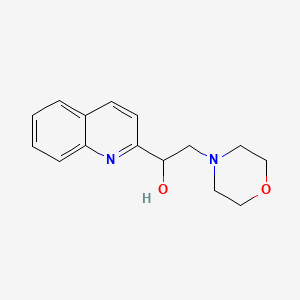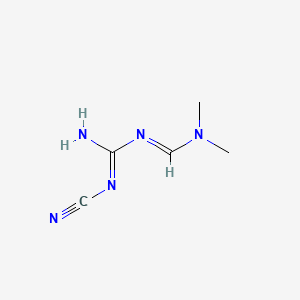
Cyano((dimethylamino)methylene)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyano((dimethylamino)methylene)guanidine is a compound that belongs to the class of guanidine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a cyano group and a dimethylamino group, contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyano((dimethylamino)methylene)guanidine typically involves the reaction of guanidine derivatives with cyanoacetylating agents. One common method includes the reaction of guanidine with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a cyano group donor, such as cyanoacetic acid or its esters . The reaction is usually carried out under reflux conditions in an appropriate solvent like toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Cyano((dimethylamino)methylene)guanidine undergoes various chemical reactions, including:
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions with nucleophiles such as amines and alcohols.
Substitution Reactions: The dimethylamino group can be substituted by other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can undergo condensation reactions with carbonyl compounds to form heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents like primary amines or alcohols in the presence of a base such as sodium hydroxide.
Substitution Reactions: Nucleophiles like halides or thiols in the presence of a catalyst.
Condensation Reactions: Carbonyl compounds like aldehydes or ketones under acidic or basic conditions.
Major Products:
Nucleophilic Addition: Formation of substituted guanidines.
Substitution Reactions: Formation of substituted dimethylamino derivatives.
Condensation Reactions: Formation of heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Cyano((dimethylamino)methylene)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of Cyano((dimethylamino)methylene)guanidine involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Guanidine: A simpler analog with similar nucleophilic and electrophilic properties.
Cyanoacetamide: Shares the cyano group and is used in similar synthetic applications.
Dimethylaminomethylene derivatives: Compounds with similar structural features and reactivity.
Uniqueness: Cyano((dimethylamino)methylene)guanidine stands out due to its combination of a cyano group and a dimethylamino group, which imparts unique reactivity and versatility in chemical synthesis.
Eigenschaften
CAS-Nummer |
5496-77-5 |
|---|---|
Molekularformel |
C5H9N5 |
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
N'-(N'-cyanocarbamimidoyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C5H9N5/c1-10(2)4-9-5(7)8-3-6/h4H,1-2H3,(H2,7,8)/b9-4+ |
InChI-Schlüssel |
XPMKXIQZUPHFHT-RUDMXATFSA-N |
Isomerische SMILES |
CN(C)/C=N/C(=NC#N)N |
Kanonische SMILES |
CN(C)C=NC(=NC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




